molecular formula C14H19ClN2O3S B3000020 3-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,2-dimethylpropanamide CAS No. 942010-97-1

3-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,2-dimethylpropanamide

Cat. No.: B3000020
CAS No.: 942010-97-1
M. Wt: 330.83
InChI Key: RWDNSOQGTMMTRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,2-dimethylpropanamide is a synthetic organic compound It is characterized by the presence of a chloro group, a dioxidoisothiazolidinyl group, and a dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,2-dimethylpropanamide typically involves multi-step organic reactions. The starting materials may include chlorinated aromatic compounds and isothiazolidinone derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental safety. Key considerations would include the sourcing of raw materials, waste management, and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can alter the functional groups present in the molecule.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its biological activity and potential as a bioactive compound.

    Medicine: Explored for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes, leading to the desired biological or chemical outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,2-dimethylpropanamide include other chloro-substituted aromatic amides and isothiazolidinone derivatives.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-chloro-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c1-14(2,10-15)13(18)16-11-4-6-12(7-5-11)17-8-3-9-21(17,19)20/h4-7H,3,8-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDNSOQGTMMTRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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